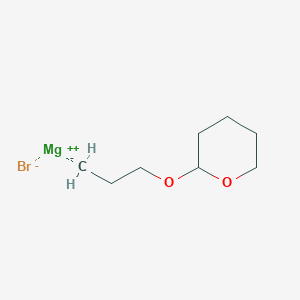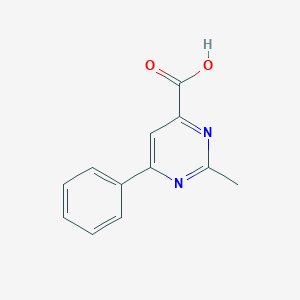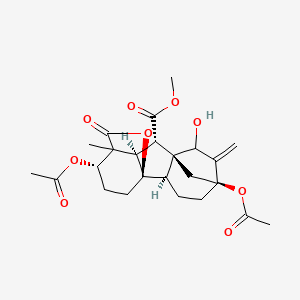
9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester: is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound is often used as an intermediate in the synthesis of other gibberellin derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester typically involves multiple steps starting from Gibberellic Acid. The process includes hydroxylation, acetylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester is used as an intermediate in the synthesis of other gibberellin derivatives. It serves as a building block for creating more complex molecules .
Biology: In biological research, this compound is studied for its role in plant growth and development. It helps in understanding the mechanisms of gibberellin action and its effects on various physiological processes.
Medicine: While not directly used as a drug, this compound’s derivatives are explored for potential therapeutic applications. Research is ongoing to investigate their effects on human health.
Industry: In the agricultural industry, gibberellin derivatives are used to enhance crop yield and improve plant growth. This compound plays a crucial role in the development of plant growth regulators.
Mécanisme D'action
The mechanism of action of 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves its interaction with gibberellin receptors in plants. It activates specific signaling pathways that lead to the transcription of genes involved in cell elongation and growth. The compound’s effects are mediated through the gibberellin biosynthetic and response pathways .
Comparaison Avec Des Composés Similaires
Gibberellic Acid: A widely studied plant hormone with similar growth-promoting effects.
Gibberellin A72: A derivative of Gibberellic Acid, similar in structure and function to 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct properties and applications. Its hydroxyl and acetyl groups make it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C24H30O9 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H30O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h14-18,27H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18?,21?,22+,23-,24-/m1/s1 |
Clé InChI |
NYZNMWNVMVARKT-RUYIGKOPSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
SMILES canonique |
CC(=O)OC1CCC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)
![N-(3-((diethylamino)methyl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B15296034.png)

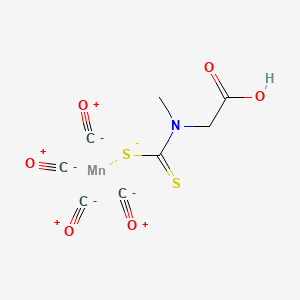
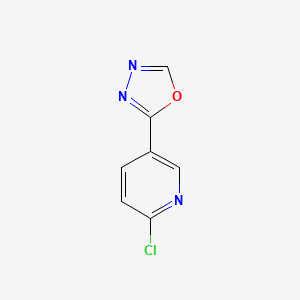
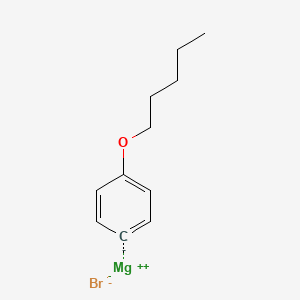
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)

![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
